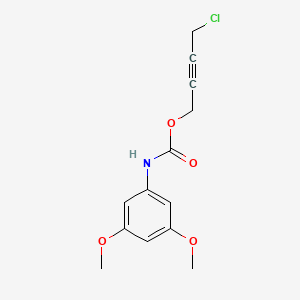
4-Chlorobut-2-yn-1-yl (3,5-dimethoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobut-2-yn-1-yl (3,5-dimethoxyphenyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chlorobutynyl group and a dimethoxyphenyl carbamate moiety, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobut-2-yn-1-yl (3,5-dimethoxyphenyl)carbamate typically involves the reaction of 4-chlorobut-2-yne-1-ol with 3,5-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorobut-2-yn-1-yl (3,5-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chlorobut-2-yn-1-yl (3,5-dimethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chlorobut-2-yn-1-yl (3,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound’s reactive alkyne group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt key biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorobut-2-yn-1-yl (3,5-dimethylphenyl)carbamate
- 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne
Uniqueness
4-Chlorobut-2-yn-1-yl (3,5-dimethoxyphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable tool in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
89078-32-0 |
|---|---|
Molekularformel |
C13H14ClNO4 |
Molekulargewicht |
283.71 g/mol |
IUPAC-Name |
4-chlorobut-2-ynyl N-(3,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C13H14ClNO4/c1-17-11-7-10(8-12(9-11)18-2)15-13(16)19-6-4-3-5-14/h7-9H,5-6H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
LEXDWXPVCYZEOG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)NC(=O)OCC#CCCl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14134972.png)
![2-[(Methylamino)methyl]-I+/--phenylbenzenemethanol](/img/structure/B14134977.png)
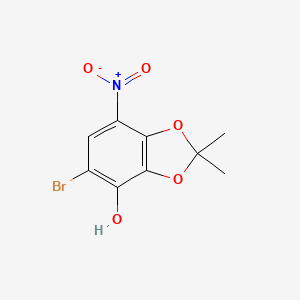
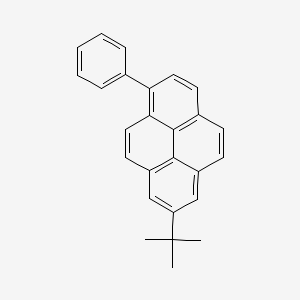
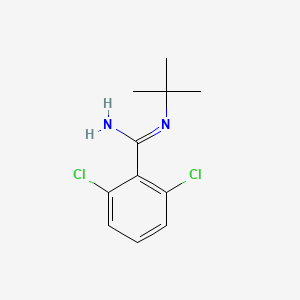

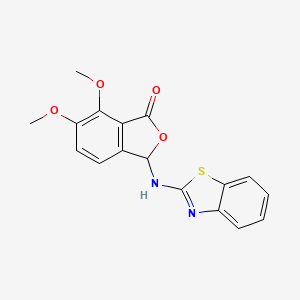

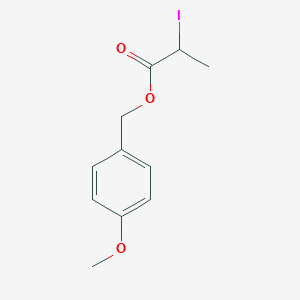

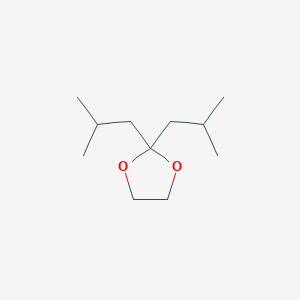
![2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)

